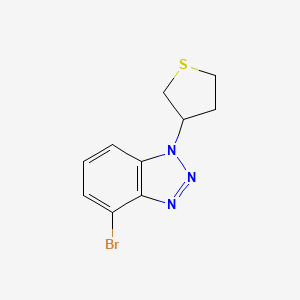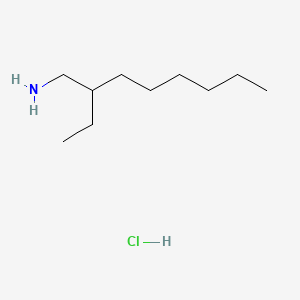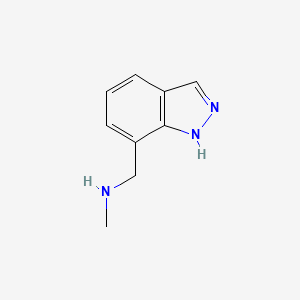
2-(4-Phenylphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenylphenyl)propanenitrile is an organic compound with the molecular formula C15H13N It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides. This is typically done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production methods for nitriles often involve large-scale reactions using similar principles as the laboratory methods but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Nitriles can be oxidized to produce carboxylic acids.
Substitution: Nitriles can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(4-Phenylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Phenylphenyl)propanenitrile involves its interaction with various molecular targets. The cyano group (-CN) is highly reactive and can participate in nucleophilic addition and substitution reactions. This reactivity allows the compound to interact with biological molecules, potentially leading to antimicrobial effects by disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile: Similar structure but with a nitro group, which can alter its reactivity and applications.
2-(4-Fluorophenylamino)-2-(4-nitrophenyl)propanenitrile: Contains a fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness
2-(4-Phenylphenyl)propanenitrile is unique due to its specific arrangement of phenyl groups and the cyano group.
Eigenschaften
Molekularformel |
C15H13N |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)propanenitrile |
InChI |
InChI=1S/C15H13N/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,1H3 |
InChI-Schlüssel |
JKTVGIDNYIWPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)


![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)

![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)
